![molecular formula C14H12NO3- B12082429 Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-
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Overview
Description
This compound is a Schiff base derived from the condensation of a phenolic aldehyde (likely vanillin derivatives) and an aromatic amine. The (Z)-configuration of the imine bond (-C=N-O-) distinguishes its stereochemistry, influencing its reactivity, stability, and intermolecular interactions. Schiff bases are widely studied for their diverse applications, including corrosion inhibition, antioxidant activity, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- can be synthesized through the condensation of vanillin and p-anisidine in a water solvent using the stirrer method . The reaction involves the formation of an imine bond between the aldehyde group of vanillin and the amine group of p-anisidine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a condensation reaction between vanillin and p-anisidine. The synthesis typically employs a stirrer method in a water solvent, yielding approximately 95% of the product. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (H-NMR) are utilized to confirm the structure and purity of the compound.
Key Characterization Results
Characterization Method | Observations |
---|---|
FTIR | Imine group absorption at 1590-1591 cm−1 |
GC-MS | Molecular ion peak at m/z 257 |
H-NMR | Singlet imine proton signal at 8.42 ppm |
Antioxidant Activity
Research has indicated that Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- exhibits notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated an effective concentration (EC50) value of 10.46 ppm, suggesting its potential use in food preservation and health supplements.
Pharmaceutical Applications
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for drug development:
- Antimicrobial Activity : Studies have shown that Schiff bases derived from phenolic compounds possess antimicrobial properties. This opens avenues for developing new antimicrobial agents based on Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Material Science Applications
The compound's chemical stability and reactivity lend themselves to applications in materials science:
- Polymer Chemistry : As a building block in polymer synthesis, it can enhance the thermal stability and mechanical properties of polymers.
- Coatings and Adhesives : Its antioxidant properties can be advantageous in formulating protective coatings that resist oxidative degradation.
Case Study 1: Antioxidant Application in Food Preservation
A study evaluated the effectiveness of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- as a natural preservative in food products. Results indicated that incorporating this compound significantly extended shelf life by reducing oxidative spoilage.
Case Study 2: Pharmaceutical Development
Research focused on synthesizing new antimicrobial agents derived from this phenolic compound showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing topical formulations for skin infections.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The imine group can interact with microbial cell membranes, disrupting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
- The target compound’s Z-configuration may enhance stereochemical stability compared to non-stereospecific analogs .
- Yields for similar Schiff bases (e.g., 89.69–96.84% in ) suggest efficient synthesis protocols, though catalyst volume inversely affects yield .
Physicochemical Properties
- Spectroscopic Features: The imine bond (-C=N-) in Schiff bases is characterized by FTIR absorption at 1584–1585 cm⁻¹ and UV-Vis peaks at 283–330 nm . These features are consistent across analogs, confirming structural similarities. GC-MS data for analogs (e.g., m/z 227 in ) align with molecular weights of phenolic Schiff bases.
- Thermal Stability: Pyrolysis of phenolic analogs (e.g., 2-methoxy-4-vinylphenol) at 330–400°C produces phenolic anhydrosugars, but the target compound’s thermal behavior remains unstudied .
Functional Comparison
Key Findings :
- Schiff bases with electron-donating groups (e.g., methoxy) exhibit enhanced antioxidant activity due to improved radical scavenging .
- Corrosion inhibition efficiency (up to 77.40% in ) correlates with adsorption capacity on metal surfaces, a property likely shared by the target compound.
Coordination Chemistry
- The structurally related Schiff base in forms stable Cu(II)/Zn(II) complexes with anticancer and antimicrobial properties. The target compound’s oxido group may facilitate similar metal coordination, though this requires experimental validation.
Biological Activity
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and various biological assays.
Synthesis and Characterization
The compound can be synthesized through the condensation reaction of vanillin and p-anisidine, resulting in a Schiff base structure characterized by a carbon-nitrogen double bond. The synthesis typically involves the use of a water solvent and can be accomplished using various methods, such as the stirrer method. The yield of the synthesized compound is often high, with reports indicating yields around 95% .
Characterization Techniques:
- FTIR Spectroscopy: Used to identify functional groups; characteristic peaks for imine groups are typically observed around 1590 cm−1.
- GC-MS Analysis: Provides molecular weight information; for this compound, a molecular ion at m/z 257 is indicative of its structure.
- NMR Spectroscopy: Proton NMR can reveal the presence of imine protons at specific chemical shifts (e.g., 8.42 ppm) confirming the formation of the desired Schiff base .
Biological Activity
The biological activity of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- has been investigated through various assays that highlight its potential therapeutic benefits.
Antioxidant Activity
The antioxidant properties of this compound have been assessed using the DPPH radical scavenging assay. The results indicated an EC50 value of approximately 10.46 ppm, suggesting that it possesses moderate antioxidant activity. This property is crucial as antioxidants play a significant role in mitigating oxidative stress-related diseases .
Anti-Cancer Properties
Preliminary studies indicate that phenolic compounds can induce apoptosis and inhibit cancer cell proliferation. For instance, related phenolic compounds have shown to reduce cell viability in pancreatic cancer cell lines by inhibiting key proteins involved in cell cycle regulation such as PCNA (Proliferating Cell Nuclear Antigen) and FAK (Focal Adhesion Kinase) .
Case Studies
-
Pancreatic Cancer Treatment:
- A study focused on 2-Methoxy-4-vinylphenol (a related compound) found that it effectively reduced cell viability in Panc-1 and SNU-213 pancreatic cancer cell lines. It inhibited migration and induced cell cycle arrest, making it a candidate for further development as an adjunct therapy in pancreatic cancer treatment .
- Antioxidant Research:
Q & A
Q. Basic: What are the standard synthetic protocols for preparing Schiff base derivatives such as Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-?
Methodological Answer:
The synthesis typically involves condensation of an aldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde) with a primary amine (e.g., aniline derivatives) under reflux in ethanol. Key steps include:
- Molar Ratios: Equimolar amounts of aldehyde and amine (e.g., 3.3 mmol each) in ethanol .
- Reaction Conditions: Reflux for 1–2 hours, followed by slow evaporation of the solvent to obtain crystals.
- Purification: Recrystallization from ethanol yields pure products (85%–90% yield) .
- Isomer Control: The Z configuration can be favored by steric or electronic factors during synthesis, though photochemical isomerization may occur post-synthesis .
Q. Basic: How is the structural characterization of this Schiff base performed?
Methodological Answer:
Characterization involves:
- Elemental Analysis: Confirms stoichiometry (C, H, N percentages) .
- Spectroscopy:
- X-ray Crystallography: Resolves bond lengths, angles, and Z/E configurations (e.g., CCDC-2310613 for analogous compounds) .
Q. Advanced: How can quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations using software like Gaussian 09:
- Optimized Geometry: Compares computed bond lengths/angles with crystallographic data .
- Frontier Molecular Orbitals (FMOs): Determines HOMO-LUMO gaps to predict redox behavior and charge transfer (e.g., ΔE ≈ 5 eV for eugenol derivatives) .
- Global Reactivity Descriptors: Calculates electronegativity (χ), chemical potential (μ), and electrophilicity index (ω) to assess interaction with biological targets .
- TD-DFT: Simulates UV-Vis spectra (e.g., λmax ≈ 300–350 nm for π→π* transitions) .
Q. Advanced: How are E/Z isomerism and photochemical transformations analyzed experimentally?
Methodological Answer:
- FTIR Spectroscopy: Monitors isomer-specific vibrations (e.g., C=N stretches shift between E and Z forms) .
- UV Laser Irradiation: Induces in situ isomerization in low-temperature matrices (e.g., Z→E conversion at 365 nm) .
- InChIKey and Stereodescriptors: Uses identifiers like BJIOGJUNALELMI-ARJAWSKDSA-N (Z-isomer) to validate configurations .
Q. Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage: Stable under recommended conditions (dry, inert atmosphere, 2–8°C).
- Decomposition Risks: Avoid prolonged light exposure (risk of photoisomerization) and strong oxidizers .
- Hazardous Byproducts: Thermal decomposition may release phenolic derivatives or NOx gases (data gaps noted in safety sheets) .
Q. Advanced: How can researchers address contradictions in physicochemical data (e.g., missing LogPow or melting points)?
Methodological Answer:
- Prediction Tools: Use ACD/Labs Percepta or Chemsketch to estimate LogPow, solubility, and pKa .
- Experimental Validation: Perform differential scanning calorimetry (DSC) for melting points or shake-flask methods for partition coefficients .
- Cross-Referencing: Compare with structurally similar compounds (e.g., eugenol derivatives with known LogPow ≈ 2.0–2.5) .
Q. Advanced: What methodologies assess antioxidant or anticancer activity for such phenolic derivatives?
Methodological Answer:
- Antioxidant Assays:
- DPPH/ABTS Radical Scavenging: Measure IC50 values (e.g., 10–50 μM for active compounds) .
- FRAP Assay: Quantifies Fe³+ reduction capacity .
- Anticancer Testing:
- Cell Viability Assays: MTT or SRB assays on cancer cell lines (e.g., IC50 determination for TH287 analogs) .
- DNA Interaction Studies: UV-Vis titration or fluorescence quenching to assess intercalation .
Q. Advanced: How do crystallographic data resolve molecular packing and non-covalent interactions?
Methodological Answer:
- Hydrogen Bonding: Identifies O–H···N or C–H···π interactions (e.g., bond distances ~2.8–3.0 Å) .
- π-Stacking: Measures centroid-centroid distances between aromatic rings (e.g., ~3.6–4.0 Å) .
- Hirshfeld Surface Analysis: Maps intermolecular contacts (e.g., 5% H-bonding, 20% van der Waals contributions) .
Properties
Molecular Formula |
C14H12NO3- |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenolate |
InChI |
InChI=1S/C14H13NO3/c1-18-14-8-10(6-7-13(14)17)9-15-11-4-2-3-5-12(11)16/h2-9,16-17H,1H3/p-1 |
InChI Key |
DXTQSDXJDQAFRH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2[O-])O |
Origin of Product |
United States |
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